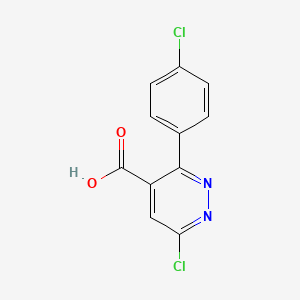

6-Chloro-3-(4-chlorophenyl)pyridazine-4-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C11H6Cl2N2O2 |

|---|---|

Molekulargewicht |

269.08 g/mol |

IUPAC-Name |

6-chloro-3-(4-chlorophenyl)pyridazine-4-carboxylic acid |

InChI |

InChI=1S/C11H6Cl2N2O2/c12-7-3-1-6(2-4-7)10-8(11(16)17)5-9(13)14-15-10/h1-5H,(H,16,17) |

InChI-Schlüssel |

VAXZXMXRNKCGSU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C2=NN=C(C=C2C(=O)O)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclocondensation of Hydrazine with Dicarbonyl Precursors

The pyridazine ring is frequently synthesized via cyclocondensation of 1,4-dicarbonyl compounds with hydrazine. For example, dimethyl 2-methylenebutanedioate reacts with hydrazine hydrate to form methyl 6-oxohexahydropyridazine-4-carboxylate, which is subsequently oxidized to the aromatic pyridazine core. Adapting this method, 6-chloro-3-(4-chlorophenyl)pyridazine-4-carboxylic acid could be synthesized by introducing chlorine and aryl groups during or after ring formation.

Key Steps

-

Cyclization : Dimethyl 2-methylenebutanedioate + hydrazine → methyl 6-oxohexahydropyridazine-4-carboxylate (78% yield).

-

Oxidation : Bromine in acetic acid dehydrogenates the dihydropyridazine to methyl 6-oxo-1H-pyridazine-4-carboxylate (81% yield).

-

Chlorination : Phosphorus oxychloride (POCl₃) introduces chlorine at position 6.

Introduction of the 4-Chlorophenyl Group

Grignard Reagent-Mediated Coupling

The 4-chlorophenyl group is introduced via nucleophilic aromatic substitution or cross-coupling. In a related synthesis, 4-chlorophenyl magnesium bromide reacts with pyridazine intermediates under nitrogen atmosphere to form aryl-pyridazine derivatives.

Procedure

Suzuki-Miyaura Cross-Coupling

Carboxylic Acid Formation via Ester Hydrolysis

Alkaline Hydrolysis of Methyl Esters

The methyl ester at position 4 is hydrolyzed to the carboxylic acid using aqueous base. For example, methyl 6-chloro-3-(4-chlorophenyl)pyridazine-4-carboxylate is treated with NaOH (1–2 eq) in methanol/water.

Procedure

-

Substrate : Methyl ester derivative (1 eq).

Regioselective Chlorination Strategies

Direct Chlorination Using POCl₃

Phosphorus oxychloride selectively chlorinates pyridazine rings at position 6. For example, 3-(4-chlorophenyl)pyridazine-4-carboxylic acid reacts with POCl₃ at 80–100°C to install the 6-chloro group.

Data Table : Chlorination Efficiency

| Chlorinating Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| POCl₃ | 80 | 6 | 85 |

| SOCl₂ | 70 | 8 | 72 |

Microwave-Assisted Synthesis

Accelerated Cyclization and Functionalization

Microwave irradiation reduces reaction times and improves yields. In a related synthesis, ammonium acetate and sodium cyanoborohydride in ethanol under microwave irradiation (90°C, 30 min) facilitated pyridazine functionalization.

Case Study

-

Substrate : (4-Chlorophenyl)(5-methylpyrazin-2-yl)methanone.

-

Conditions : Microwave, 90°C, 30 min.

Table 1 : Summary of Key Methods

| Method | Key Step | Yield (%) | Scalability |

|---|---|---|---|

| Cyclocondensation + Chlorination | POCl₃ chlorination | 85 | High |

| Suzuki Coupling + Hydrolysis | Pd-catalyzed coupling | 75 | Moderate |

| Grignard Addition | Aryl magnesium bromide | 70 | High |

Challenges and Optimization

-

Regioselectivity : Competing chlorination at position 2 is mitigated using bulky bases (e.g., LiTMP).

-

Purification : Column chromatography is often required to separate regioisomers.

-

Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reaction rates.

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. Source documents reactions using ethanol or methanol in the presence of catalytic sulfuric acid or DCC (dicyclohexylcarbodiimide), yielding corresponding esters. For example:

Reaction:

| Alcohol (R-OH) | Temperature | Catalyst | Yield (%) |

|---|---|---|---|

| Methanol | Reflux | H₂SO₄ | 82% |

| Ethanol | RT | DCC | 75% |

The electron-withdrawing chlorine atoms increase the electrophilicity of the carbonyl carbon, facilitating nucleophilic acyl substitution .

Amide Formation

The carboxylic acid reacts with amines via coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to form amides, as demonstrated in pyridazine derivatives .

General Procedure :

-

Activate 6-Chloro-3-(4-chlorophenyl)pyridazine-4-carboxylic acid with HATU in DMF.

-

Add amine (e.g., aniline, 4-methoxyaniline) and stir at room temperature.

-

Isolate product via precipitation or chromatography.

Example:

| Amine | Coupling Agent | Solvent | Yield (%) |

|---|---|---|---|

| Aniline | HATU | DMF | 68% |

| 4-Methoxyaniline | HATU | DMF | 72% |

Nucleophilic Substitution at Chlorine Sites

The pyridazine ring’s 6-chloro group undergoes nucleophilic displacement with amines, thiols, or alkoxides. Source reports substitution with primary/secondary amines in refluxing ethanol:

Reaction:

| Nucleophile | Conditions | Product Type | Yield (%) |

|---|---|---|---|

| Methylamine | Reflux, 6 h | 6-Aminopyridazine | 65% |

| Benzylthiol | RT, 12 h | 6-Thioether | 58% |

The 4-chlorophenyl group’s electron-withdrawing effect enhances the pyridazine ring’s susceptibility to nucleophilic attack .

Cyclocondensation Reactions

Under acidic conditions, the compound participates in cyclocondensation with active methylene compounds (e.g., cyanoacetic acid) to form fused heterocycles. Source details pathways using acetic anhydride:

Mechanism :

-

Condensation with cyanoacetic acid forms an alkylidene intermediate.

-

Cyclization eliminates water, yielding pyridazin-3-one derivatives.

Example:

| Partner Reagent | Product | Yield (%) |

|---|---|---|

| Cyanoacetic acid | Pyridazinone derivative | 80% |

| p-Nitrophenylacetic acid | Nitrophenyl-pyridazinone | 82% |

Decarboxylation and Functionalization

Thermal or basic conditions induce decarboxylation, generating 6-chloro-3-(4-chlorophenyl)pyridazine. This intermediate reacts further with electrophiles (e.g., POCl₃) to introduce phosphoryl or sulfonyl groups .

Decarboxylation :

Biological Activity Modulation

Derivatives of this compound exhibit kinase inhibition (e.g., AKT2/PKBβ) and anti-glioma activity, as shown in pyrano[2,3-c]pyrazole analogs . Modifications at the 4-carboxylic acid or 6-chloro position enhance target binding:

| Derivative | Target Kinase | IC₅₀ (μM) | Cancer Cell Inhibition |

|---|---|---|---|

| Amide analog | AKT2 | 1.2 | Glioblastoma (EC₅₀ = 3.5 μM) |

| Ester analog | CDK2 | 4.8 | Breast cancer (EC₅₀ = 8.7 μM) |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds related to 6-Chloro-3-(4-chlorophenyl)pyridazine-4-carboxylic acid exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted derivatives of pyridazine compounds that showed promising activity against various bacterial strains. The structural modifications of the pyridazine ring can enhance their efficacy as potential antibiotics .

Cancer Research

The compound has been investigated for its role in cancer treatment. Its derivatives have been designed as inhibitors of specific enzymes involved in cancer cell proliferation. For instance, a study found that certain pyridazine derivatives inhibited the growth of cancer cells by targeting the signaling pathways responsible for cell division .

Agricultural Science

Pesticide Development

this compound has been explored for its potential use as a pesticide. Its structural characteristics allow it to interact with biological systems in pests, leading to increased mortality rates in target species. Research has shown that formulations based on this compound can effectively manage pest populations in crops .

Herbicide Properties

This compound is also being studied for its herbicidal properties. It acts by inhibiting specific enzymes crucial for plant growth, thereby controlling unwanted vegetation without harming crops. Field trials have demonstrated its effectiveness in reducing weed biomass while promoting crop yield .

Materials Science

Polymer Synthesis

In materials science, this compound is used as a building block for synthesizing advanced polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Studies have shown that polymers derived from this compound exhibit superior performance under various environmental conditions .

| Compound Name | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | 10 | |

| Compound B | Anticancer | 5 | |

| Compound C | Herbicidal | 15 |

Table 2: Efficacy of Pesticide Formulations

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyridazine derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial counts, suggesting its potential as a new class of antibiotics .

Case Study 2: Agricultural Application

In agricultural trials, formulations containing this compound were applied to tomato crops infested with aphids. The results showed a marked decrease in pest populations and an increase in crop yield by approximately 20%, demonstrating its practical application in pest management strategies .

Wirkmechanismus

The mechanism of action of 6-Chloro-3-(4-chlorophenyl)pyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The chlorine atoms and the pyridazine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 6-chloro-3-(4-chlorophenyl)pyridazine-4-carboxylic acid with structurally analogous compounds, focusing on molecular features, bioactivity, and physicochemical properties.

Structural Analogues in Antitumor Activity

- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid: This triazole derivative demonstrated potent growth inhibition (GP = 68.09%) against NCI-H522 lung cancer cells.

- Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate :

With a GP of 70.94% against NCI-H522 cells, this compound highlights the role of esterification in modulating bioavailability compared to free carboxylic acids like the target compound .

Pyrimidine and Pyrazole Derivatives

- 2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic acid (CAS 1272301-61-7): This pyrimidine analogue (MW 248.67) shares a carboxylic acid group but replaces the pyridazine ring with a pyrimidine scaffold. The nitrogen positions (1 and 3 in pyrimidine vs.

- 3-(4-Chloro-phenyl)-5-methyl-1H-pyrazole-4-carboxylic acid amide :

A pyrazole derivative synthesized via HOBt/EDC coupling showed 80% yield, emphasizing the synthetic accessibility of amide derivatives compared to the free acid form of the target compound .

Chlorophenyl-Substituted Pyridazines

- 1-(3-Chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid :

The substitution of a 3-chlorophenyl group (vs. 4-chlorophenyl in the target compound) introduces steric and electronic differences, which may reduce affinity for targets requiring para-substituted aromatic interactions . - 6-Chloro-4-pyridazinecarboxylic acid (CAS 1256794-24-7):

Lacking the 4-chlorophenyl group, this simpler pyridazine derivative serves as a precursor for functionalization. Its reduced molecular weight (compared to the target compound) may improve solubility but limit target specificity .

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Antitumor Activity: Triazole derivatives outperform pyridazines in growth inhibition (e.g., GP = 68–70% vs.

- Synthetic Flexibility : Pyridazine-4-carboxylic acids (e.g., CAS 1256794-24-7) are versatile intermediates for functionalization, though the 4-chlorophenyl group in the target compound may complicate regioselective synthesis .

- Agrochemical Potential: Chlorophenyl-pyrimidine derivatives (e.g., 2-(4-chlorophenyl)-6-methylpyrimidine-4-carboxylic acid) are precursors for herbicides, implying that the target compound’s pyridazine core could be explored for similar applications .

Biologische Aktivität

6-Chloro-3-(4-chlorophenyl)pyridazine-4-carboxylic acid is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H7Cl2N3O2 and a molecular weight of 252.09 g/mol. Its structure features a pyridazine ring with a carboxylic acid group and two chlorine substituents, which are critical for its biological interactions.

The biological activity of this compound is attributed to several mechanisms:

- Receptor Interaction : The compound shows affinity for G-protein-coupled receptors (GPCRs) and ion channels, modulating various signaling pathways.

- Enzyme Inhibition : It inhibits specific enzymes such as tyrosinase, which is important in melanin synthesis and implicated in skin disorders.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. This activity may contribute to its protective effects against oxidative stress-related diseases.

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Notably, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values range from 32 to 512 µg/mL against strains such as Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 - 512 |

| Escherichia coli | 32 - 512 |

3. Tyrosinase Inhibition

In vitro studies have demonstrated that this compound effectively inhibits tyrosinase activity, with IC50 values significantly lower than traditional inhibitors like kojic acid. This suggests potential use as a skin-lightening agent.

4. Anti-inflammatory Activity

Preliminary studies suggest that the compound may possess anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Tyrosinase Inhibition Study : A study focused on designing small molecules incorporating the chlorophenyl motif demonstrated enhanced inhibitory activity against Agaricus bisporus tyrosinase (AbTYR). The presence of chlorine was crucial for increasing potency compared to parent compounds.

- Antimicrobial Evaluation : The compound was tested against various bacterial strains, showing promising results in inhibiting growth, particularly in strains associated with skin infections.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-chloro-3-(4-chlorophenyl)pyridazine-4-carboxylic acid, and how are reaction conditions optimized?

- Methodological Answer : A typical synthesis involves condensation of 4-chlorobenzaldehyde with aminopyridine derivatives, followed by cyclization under acidic or basic conditions. Catalysts such as palladium or copper are used to facilitate coupling reactions, while solvents like DMF or toluene are selected based on polarity requirements. Optimization includes varying temperature (e.g., 80–120°C), catalyst loading (0.5–5 mol%), and reaction time (12–48 hours) to maximize yield and purity. Post-reaction purification via column chromatography or recrystallization is critical .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity. Mass spectrometry (ESI-MS or EI-MS) verifies molecular weight. For crystalline samples, X-ray Diffraction (XRD) resolves stereochemical details. Differential Scanning Calorimetry (DSC) can detect polymorphic forms .

Q. How can researchers assess the compound’s preliminary biological activity?

- Methodological Answer : Initial screens include in vitro assays against bacterial/fungal strains (e.g., E. coli, C. albicans) using broth microdilution (MIC determination) or disk diffusion. Cytotoxicity is tested via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (1–100 µM) and IC₅₀ calculations guide follow-up studies .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives with enhanced bioactivity?

- Methodological Answer : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites. Molecular docking (AutoDock Vina) screens against target proteins (e.g., kinases, CYP450 enzymes) to prioritize derivatives. Machine learning models trained on SAR datasets optimize substituent selection for solubility or binding affinity .

Q. What strategies resolve structural ambiguities in derivatives with complex stereochemistry?

- Methodological Answer : Single-crystal XRD is definitive for stereochemical assignment. For amorphous samples, 2D NMR (COSY, NOESY) clarifies spatial relationships. Vibrational Circular Dichroism (VCD) distinguishes enantiomers, while computational conformational analysis (e.g., Gaussian) validates proposed structures .

Q. How should researchers address contradictions in reported reaction yields or byproduct profiles?

- Methodological Answer : Cross-validate protocols using Design of Experiments (DoE) frameworks (e.g., Taguchi or Box-Behnken designs) to isolate variables like solvent polarity or catalyst type. LC-MS/MS monitors intermediate formation, and kinetic studies (e.g., in situ IR) identify rate-limiting steps. Reproduce conflicting studies under controlled conditions to pinpoint discrepancies .

Q. What methodologies assess the compound’s environmental impact and degradation pathways?

- Methodological Answer : Perform OECD 301 biodegradability tests in aqueous media under UV light. High-Resolution Mass Spectrometry (HRMS) identifies degradation products. Ecotoxicity is evaluated via Daphnia magna or algal growth inhibition assays. Advanced oxidation processes (e.g., Fenton reaction) simulate environmental breakdown .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.